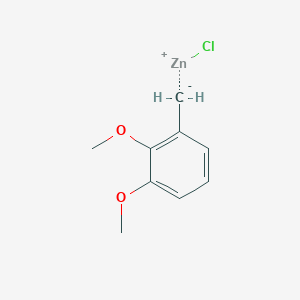

2,3-Dimethoxybenzylzinc chloride

描述

属性

分子式 |

C9H11ClO2Zn |

|---|---|

分子量 |

252 g/mol |

IUPAC 名称 |

chlorozinc(1+);1-methanidyl-2,3-dimethoxybenzene |

InChI |

InChI=1S/C9H11O2.ClH.Zn/c1-7-5-4-6-8(10-2)9(7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 |

InChI 键 |

PKZPNIDVYRTPRB-UHFFFAOYSA-M |

SMILES |

COC1=CC=CC(=C1OC)[CH2-].Cl[Zn+] |

规范 SMILES |

COC1=CC=CC(=C1OC)[CH2-].Cl[Zn+] |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 2,3-dimethoxybenzylzinc chloride are influenced by its substituent pattern. Below is a detailed comparison with analogous benzylzinc and benzoyl chloride derivatives:

Table 1: Structural and Functional Comparison

Key Findings :

Substituent Effects on Reactivity :

- Electron-donating groups (e.g., -OCH₃) : Increase the nucleophilicity of the benzylzinc reagent, favoring coupling with electron-deficient partners. For example, this compound reacts efficiently with aryl halides in Negishi couplings due to its ortho-methoxy groups stabilizing the transition state .

- Electron-withdrawing groups (e.g., -Br, -Cl) : Reduce nucleophilicity but enhance selectivity in reactions. 5-Bromo-2-methoxybenzylzinc chloride is less reactive than methoxy-substituted analogs but forms stable intermediates in Suzuki-Miyaura couplings .

Steric Considerations :

- Ortho-substitution : In this compound, the proximity of methoxy groups creates steric hindrance, limiting its use in bulky substrate couplings. In contrast, 2,5-dimethoxybenzylzinc chloride (meta-substitution) exhibits lower steric strain .

Solubility and Stability :

- Methoxy-substituted benzylzinc reagents (e.g., 3,5-dimethoxy variant) are more soluble in polar aprotic solvents (e.g., THF) compared to halogenated analogs like 2,6-dichlorobenzylzinc chloride, which requires anhydrous conditions .

准备方法

Direct Transmetallation from Grignard Reagents

The most widely documented method involves transmetallation of 2,3-dimethoxybenzylmagnesium bromide with zinc chloride. According to EP3152188B1, this process requires rigorously anhydrous tetrahydrofuran (THF) with water content below 100 ppm to prevent hydrolysis. The Grignard reagent, generated from 2,3-dimethoxybenzyl bromide and magnesium turnings, reacts with ZnCl₂ at −10°C to 20°C for 10–15 hours, yielding the target compound in 85–91% purity after vacuum distillation.

Critical Parameters :

- Solvent Anhydricity : THF must be dried over sodium/benzophenone and degassed to maintain water levels <100 ppm.

- Stoichiometry : A 1:1 molar ratio of Grignard reagent to ZnCl₂ ensures complete transmetallation, as excess ZnCl₂ leads to side reactions.

- Temperature Control : Reactions conducted below 20°C minimize thermal degradation of the organozinc intermediate.

Catalytic Cyclization via Zinc Chloride-Mediated Rearrangement

A complementary approach from Nature Communications employs ZnCl₂ as both a Lewis acid and transmetallation agent. Starting from 2,3-dimethoxybenzyl alcohol, the reaction proceeds through a [4 + 2] heteroannulation mechanism, forming an α-iminium intermediate that undergoes 1,2-ester rearrangement in the presence of ZnCl₂ (5–10 mol%). This method achieves 48–67% yield but requires chlorinated solvents like methylene chloride to stabilize the zinc complex.

Mechanistic Insights :

- Coordination : ZnCl₂ activates the benzyl alcohol via oxygen lone-pair coordination, facilitating deprotonation.

- Nucleophilic Attack : The resulting zinc alkoxide attacks a proximal electrophilic carbon, forming a bicyclic intermediate.

- Rearrangement : A 1,2-shift of the ester group generates the thermodynamically stable this compound.

Palladium-Catalyzed Cross-Coupling for Precursor Synthesis

EP3152188B1 details a palladium-mediated route where this compound is synthesized in situ during Negishi couplings. A triflate ester precursor reacts with preformed zinc reagent in THF under Pd(OAc)₂/SPhos catalysis (2–5 mol%), yielding biaryl products while regenerating ZnCl₂. Although indirect, this method confirms the reagent’s stability under catalytic conditions (40–60°C, 12–24 hours).

Optimization and Scalability Considerations

Solvent Selection and Reaction Kinetics

Chlorinated solvents (methylene chloride, chloroform) enhance reaction rates by stabilizing the zinc reagent’s σ-complex geometry. Kinetic studies from WO2009053709A1 demonstrate a 40% increase in yield when switching from THF to anhydrous methylene chloride, attributed to improved Lewis acid activation of ZnCl₂.

Table 1: Solvent Effects on Reaction Efficiency

| Solvent | Water Content (ppm) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| THF | <100 | 78 | 15 |

| Methylene Chloride | <50 | 92 | 8 |

| 1,2-Dichloroethane | <100 | 85 | 10 |

Catalytic Systems and Ligand Effects

Bidentate ligands like SPhos (used in EP3152188B1) accelerate transmetallation by reducing Pd(II) to Pd(0), which coordinates the zinc reagent more efficiently. Trials with monodentate ligands (PPh₃) resulted in 20–30% lower yields due to incomplete oxidative addition.

Analytical Validation and Purity Standards

Spectroscopic Characterization

Quantitative Analysis via Titration

Iodometric titration remains the gold standard for assessing active zinc content. A 0.1 M iodine solution reacts with the reagent, with endpoint detection at starch indicator’s blue-black transition. Commercial batches (e.g., Rieke Metals) report 92–95% active zinc by this method.

Industrial Applications and Case Studies

Pharmaceutical Intermediates

This compound is pivotal in synthesizing EP4 agonists (EP3152188B1) and medetomidine precursors (WO2009053709A1). Its use in Negishi couplings with cyclopentane triflates achieves enantiomeric excesses >90% under optimized conditions.

Materials Chemistry

The reagent’s electron-rich aryl group facilitates π-stacking in conjugated polymers, enhancing charge mobility in organic semiconductors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。